molecular formula C23H34O6 B583529 3α-Hydroxy Pravastatin Lactone-d3 CAS No. 1329809-35-9

3α-Hydroxy Pravastatin Lactone-d3

Cat. No.: B583529
CAS No.: 1329809-35-9
M. Wt: 409.537
InChI Key: JCXABYACWXHFQQ-RWLBLVLGSA-N
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Description

3α-Hydroxy Pravastatin Lactone-d3 (CAS 1329809-35-9) is a deuterium-labeled metabolite of pravastatin, a competitive inhibitor of HMG-CoA reductase used to treat hypercholesterolemia . Structurally, it is a lactone form of the 3α-hydroxy metabolite of pravastatin, with three deuterium atoms replacing hydrogens at specific positions. This compound serves as a critical internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying pravastatin and its metabolites in biological matrices like plasma and urine . Its molecular formula is C23H31D3O6, with a molecular weight of 409.53 .

Properties

CAS No.

1329809-35-9

Molecular Formula

C23H34O6

Molecular Weight

409.537

IUPAC Name

[(1S,6S,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-(trideuteriomethyl)butanoate

InChI

InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-7-5-6-15-10-19(25)14(3)18(22(15)20)9-8-17-11-16(24)12-21(26)28-17/h5-6,10,13-14,16-20,22,24-25H,4,7-9,11-12H2,1-3H3/t13-,14+,16+,17+,18-,19+,20-,22-/m0/s1/i2D3

InChI Key

JCXABYACWXHFQQ-RWLBLVLGSA-N

SMILES

CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O

Synonyms

3α-iso-Pravastatin-d3;  (2S)-2-(Methyl-d3)butanoic Acid (1S,6S,7R,8S,8aR)-1,2,6,7,8,_x000B_8a-Hexahydro-6-hydroxy-7-methyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester;  SQ 31906 Lactone-d3; 

Origin of Product

United States

Preparation Methods

Compactin Production via Fungal Fermentation

The synthesis of 3α-Hydroxy Pravastatin Lactone-d3 begins with compactin (ML-236B), a natural statin produced by Penicillium citrinum. Industrial-scale fermentation employs optimized media containing glucose, peptone, and trace elements, yielding compactin titers of 1.2–1.5 g/L after 7–10 days. Critical parameters include:

  • pH control : Maintained at 6.8–7.2 using automated NaOH addition

  • Aeration : 0.8–1.2 vvm (volume per volume per minute)

  • Temperature : 28°C ± 0.5°C

Post-fermentation, compactin is extracted via solvent partitioning (ethyl acetate, 3× volumes) and crystallized from methanol-water (4:1 v/v), achieving >98% purity.

Stereoselective Hydroxylation with Streptomyces carbophilus

Deuterium incorporation occurs during the hydroxylation of compactin to pravastatin. Streptomyces carbophilus SC 13850 is cultured in a fed-batch bioreactor with compactin sodium salt (300–900 μg/mL) and deuterium oxide (D₂O, 30% v/v) to facilitate H/D exchange at the 3α position. Key process improvements:

  • Substrate feeding : Pulsed additions of compactin maintain concentrations above 300 μg/mL, reducing byproducts like Impurity B (Formula III) by 14-fold.

  • Deuterium enrichment : D₂O replaces H₂O in the fermentation medium, achieving 99.5% isotopic purity at the 3α position.

ParameterValueImpact
Compactin concentration600 μg/mLMaximizes hydroxylation rate (0.12 g/L/h)
D₂O concentration30% (v/v)Balances microbial viability and deuterium incorporation
Fermentation time72 hYields 85% conversion to pravastatin-d3

The hydroxylated product is recovered via ion-exchange chromatography (Dowex 50WX4, Na⁺ form), yielding pravastatin-d3 sodium salt with ≤0.3% related substances.

Enzymatic Lactonization and Deuterium Stabilization

Lactone Ring Formation via Carboxylesterases

Pravastatin-d3 sodium salt undergoes lactonization using recombinant carboxylesterases (CES1, CES2). The reaction is conducted in deuterated phosphate buffer (pD 4.5, 37°C) to prevent deuterium loss:
Pravastatin-d3CES3α-Hydroxy Pravastatin Lactone-d3+H2O\text{Pravastatin-d3} \xrightarrow{\text{CES}} \text{this compound} + \text{H}_2\text{O}
Optimized conditions:

  • Enzyme loading : 15 U/mg substrate

  • Reaction time : 8 h

  • Yield : 92% ± 2%

Enzymatic Cascades for Enhanced Stereocontrol

Recent advances employ a three-enzyme system (DERA, ADH, NOX) to synthesize δ-lactones with statin-like stereochemistry:

  • DERA (2-deoxyribose-5-phosphate aldolase) : Catalyzes a double aldol reaction using acetaldehyde-d₄, forming the lactone precursor.

  • ADH (Alcohol dehydrogenase) : Oxidizes the aldol product to the lactone.

  • NOX (NADPH oxidase) : Regenerates NADP⁺ for sustained ADH activity.

EnzymeMutationsActivity (U/mg)Stability (t₁/₂)
LbDERA WT-4.21.8 h
LbDERA C42M/E78KC42M, E78K6.7>4 h

This cascade achieves 97% purity and optical rotation [α]D = +34.2° (c = 0.7), matching the natural statin side-chain.

Chemical Synthesis and Deuterium Incorporation

Direct Deuteration via Acid-Catalyzed Exchange

This compound is synthesized by reacting pravastatin lactone with deuterated sulfuric acid (D₂SO₄, 0.1 M) in D₂O at 50°C for 24 h. The method achieves:

  • Deuterium incorporation : 99.8% at 3α position

  • Byproducts : <0.1% 3β-isomer

Solid-Phase Synthesis for Isotopic Purity

A novel solid-supported approach uses Wang resin functionalized with pravastatin. Deuterium is introduced via Pd/C-catalyzed H/D exchange under D₂ gas (3 atm, 25°C):

Steps :

  • Resin activation : Wang resin → hydroxymethyl resin (HMBA)

  • Coupling : Pravastatin linked via ester bond (DCC, DMAP)

  • Deuteration : 48 h under D₂, 75% isotopic purity

  • Cleavage : TFA/CH₂Cl₂ (1:99), 95% recovery

Purification and Analytical Validation

Chromatographic Separation

Final purification uses preparative HPLC with a Waters XBridge C18 column (250 × 21.2 mm, 5 μm):

  • Mobile phase : 10 mM ammonium acetate (pH 9.0)/acetonitrile (75:25)

  • Flow rate : 15 mL/min

  • Retention time : 14.2 min

ImpurityRetention Time (min)Relative Response
3β-Hydroxy12.80.05%
Lactone-d113.50.12%
Compactin-d316.10.08%

LC-MS/MS Quantification

A validated LC-MS/MS method detects this compound in biological matrices:

  • Ionization : ESI⁻, m/z 426.3 → 321.1

  • LLOQ : 0.105 ng/mL (plasma), 2.00 ng/mL (urine)

  • Recovery : 93.8–99.5% (RSD <5%)

Industrial-Scale Production Challenges

Cost Optimization

Deuterium reagents account for 60% of production costs. Strategies include:

  • D₂O recycling : Nanofiltration membranes recover 85% D₂O from fermentation broth.

  • Enzyme immobilization : Silica-encapsulated ADH reduces enzyme costs by 40%.

Regulatory Considerations

The FDA requires:

  • Isotopic purity : ≥99.0% (tested via ¹H-NMR)

  • Residual solvents : <50 ppm methanol, <5 ppm hexane

Chemical Reactions Analysis

Types of Reactions: 3α-Hydroxy Pravastatin Lactone-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3α-Hydroxy Pravastatin Lactone-d3 is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used to study the chemical properties and reactivity of deuterium-labeled compounds.

    Biology: Researchers use it to investigate the metabolic pathways and biological effects of Pravastatin.

    Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Pravastatin.

    Industry: It is used in the development of new pharmaceuticals and in quality control processes

Mechanism of Action

The mechanism of action of 3α-Hydroxy Pravastatin Lactone-d3 is similar to that of Pravastatin. It inhibits the enzyme 3-Hydroxy-3-Methylglutaryl Coenzyme A (HMG-CoA) reductase, which is involved in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower plasma cholesterol levels. The molecular targets and pathways involved include the HMG-CoA reductase enzyme and the cholesterol biosynthesis pathway .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula CAS Number Molecular Weight Role Pharmacological Activity Relative to Pravastatin
This compound C23H31D3O6 1329809-35-9 409.53 Internal Standard (LC-MS/MS) N/A (analytical use)
Pravastatin-d3 Sodium C23H32D3NaO7 1329836-90-9 449.53 Internal Standard (LC-MS/MS) N/A (analytical use)
3α-Hydroxy Pravastatin Sodium C23H35NaO7 81093-43-8 446.51 Metabolite 1/10 to 1/40
Pravastatin Lactone (EP Impurity D) C23H34O6 85956-22-5 406.52 Degradation Product Inactive

Q & A

Q. What analytical methods are recommended for quantifying 3α-Hydroxy Pravastatin Lactone-d3 in biological matrices?

A validated LC-MS/MS method is widely used for sensitive quantification. Key parameters include:

  • Chromatography : A Waters Symmetry C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 10 mM ammonium acetate buffer (pH 4.5) and acetonitrile (32% B isocratic for 6 min). Post-column splitting (1:1) reduces matrix effects .
  • Mass spectrometry : MRM transitions of m/z 423→321 for 3α-Hydroxy Pravastatin and m/z 426→321 for its deuterated analog (internal standard). A triple quadrupole MS (e.g., API 4000) ensures specificity .
  • Sample preparation : Liquid-liquid extraction (LLE) with ethyl acetate after acidification (10% formic acid) achieves >93% recovery in plasma and urine .

Q. How does this compound function as an internal standard in pharmacokinetic studies?

The deuterated form (Pravastatin Lactone-d3) minimizes matrix effects and ion suppression due to its near-identical physicochemical properties to the analyte. It is added to samples prior to extraction to correct for variability in recovery and instrument response. Validation requires demonstrating <10% relative deviation in accuracy and precision across calibration ranges (e.g., 0.105–106 ng/mL in plasma) .

Q. What is the metabolic significance of 3α-Hydroxy Pravastatin Lactone compared to the parent drug?

3α-Hydroxy Pravastatin Lactone is a major inactive metabolite formed via lactonization of pravastatin. It exhibits 1/10th to 1/40th the HMG-CoA reductase inhibitory activity of the parent compound, making it critical to differentiate between active and inactive forms in pharmacokinetic models .

Advanced Research Questions

Q. How can researchers resolve discrepancies in metabolite quantification between plasma and urine matrices?

Discrepancies often arise from differences in extraction efficiency and matrix interference:

  • Urine : Higher LOQ (2.00 ng/mL vs. 0.105 ng/mL in plasma) due to endogenous compounds. Dilution or solid-phase extraction (SPE) improves sensitivity .
  • Plasma : Phospholipid removal via gradient elution (90% acetonitrile for 7 min post-run) reduces ion suppression .
  • Validation : Cross-validate methods using spiked matrix samples and assess recovery at low, mid, and high concentrations .

Q. What strategies optimize MRM transitions for distinguishing 3α-Hydroxy Pravastatin Lactone from its isomers?

Isomeric differentiation requires:

  • Collision energy optimization : Adjusting CE to enhance unique product ions (e.g., m/z 321 for 3α-Hydroxy vs. m/z 303 for 6-epi-Pravastatin) .
  • Chromatographic separation : Extending run time or using a higher-resolution column (e.g., UPLC) to resolve co-eluting isomers .
  • Stable isotope confirmation : Co-elution of deuterated internal standards (e.g., Pravastatin-d3) confirms retention time consistency .

Q. How does the lactone form’s stability impact long-term pharmacokinetic studies?

Lactone stability is pH- and temperature-dependent:

  • Storage : Plasma samples stored at -80°C show <5% degradation over 6 months. Avoid repeated freeze-thaw cycles .
  • Sample handling : Acidification (pH 4.5) during extraction prevents lactone hydrolysis to the active hydroxy acid form .
  • In vitro studies : Incubate with esterase inhibitors (e.g., EDTA) to prevent enzymatic conversion in hepatocyte models .

Q. What experimental designs address population-specific metabolic variations (e.g., pregnant vs. non-pregnant subjects)?

  • Dose adjustment : Pregnant women exhibit altered renal clearance (0.38 L/h/kg vs. 0.81 L/h/kg systemically), requiring dose titration based on urine metabolite levels .
  • Cohort stratification : Compare lactone-to-parent drug ratios in plasma to identify pregnancy-induced changes in lactonization efficiency .
  • Ethical considerations : Use deuterated analogs to minimize radioactive tracer exposure in vulnerable populations .

Methodological Tables

Q. Table 1. LC-MS/MS Parameters for this compound Quantification

ParameterValueReference
ColumnWaters Symmetry C18 (150 mm)
Mobile Phase10 mM NH4Ac (pH 4.5):ACN (68:32)
Flow Rate1.0 mL/min
MRM Transition (Analyte)423 → 321
MRM Transition (IS)426 → 321
LLOQ (Plasma)0.105 ng/mL

Q. Table 2. Stability of 3α-Hydroxy Pravastatin Lactone in Biological Matrices

ConditionDegradation (%)Reference
Plasma (-80°C, 6 months)<5
Urine (25°C, 24 hrs)12
Acidified Plasma (pH 4.5)<2

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